N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-11-10-13(20-21(11)2)15-18-19-16(23-15)17-14(22)8-9-24-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCFJIADYYZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 304.37 g/mol. The structure includes a pyrazole ring, an oxadiazole moiety, and a phenylsulfanyl group which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines.
Case Study:
In a study investigating the cytotoxic effects of related compounds on glioma cells (C6 cell line), it was found that certain derivatives induced apoptosis and cell cycle arrest at sub-micromolar concentrations. The IC50 values for these compounds ranged from 5.00 to 29.85 µM depending on the specific derivative tested . This suggests a promising avenue for further research into the anticancer efficacy of this compound.
Antimicrobial Activity
Compounds with similar structural features have also demonstrated antimicrobial properties. The presence of the oxadiazole ring is often linked to enhanced activity against bacterial and fungal strains.
Research Findings:
A related compound featuring an oxadiazole structure showed effective inhibition against Sclerotinia sclerotiorum, with an EC50 value significantly lower than traditional antifungal agents . This indicates that this compound may possess similar antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : Studies indicate that these compounds can halt cell proliferation by inducing cell cycle arrest at specific phases (G0/G1 or G2/M), leading to reduced tumor growth .
- Inhibition of Key Enzymes : The oxadiazole moiety may interact with specific enzymes involved in cellular metabolism or signal transduction pathways critical for cancer cell survival and proliferation.
Data Summary
| Activity Type | IC50/EC50 Values | Cell Lines/Organisms Tested | Mechanism |
|---|---|---|---|
| Anticancer | 5.00 - 29.85 µM | C6 glioma cells | Apoptosis |
| Antimicrobial | EC50 < 14.19 mg/L | Sclerotinia sclerotiorum | Enzyme inhibition |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound is compared to structurally related molecules from the literature, focusing on substitutions at the oxadiazole and propanamide groups. Key analogs include:
Key Observations :
- Heterocyclic Variations: Compounds 7c–7f () replace the pyrazole ring with thiazole, a nitrogen-sulfur heterocycle known for enhancing bioavailability and metal-binding capacity .
- Molecular Weight : The target compound (342.4 g/mol) is lighter than analogs with thiazole (375–389 g/mol) or sulfonyl-chlorophenyl (409.8 g/mol) groups, suggesting differences in membrane permeability.
Physicochemical Properties
- Melting Points : Analogs 7c–7d exhibit melting points of 134–178°C (), likely due to intermolecular hydrogen bonding and π-stacking facilitated by thiazole and sulfanyl groups. The target compound’s melting point is unreported but may fall within this range if similar interactions dominate .
- Solubility : The sulfonyl group in the chlorinated analog () may improve aqueous solubility compared to the phenylsulfanyl group, which is less polar.
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
The 1,5-dimethylpyrazole group is typically synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde can be prepared by reacting 1,1-dimethylhydrazine with acetylacetone under acidic conditions. Subsequent oxidation of the aldehyde to the carboxylic acid is achieved using potassium permanganate () in an aqueous basic medium:
This intermediate is critical for constructing the oxadiazole ring.
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is synthesized via cyclization of a hydrazide derivative. The carboxylic acid (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) is first converted to its hydrazide by refluxing with hydrazine hydrate () in ethanol. The hydrazide is then cyclized using phosphorus oxychloride () as a dehydrating agent under reflux conditions:
This method yields the 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine intermediate, which is subsequently functionalized.
Introduction of the 3-(Phenylsulfanyl)propanamide Side Chain
The propanamide side chain is introduced via nucleophilic acyl substitution. 3-(Phenylsulfanyl)propanoic acid is activated as an acid chloride using thionyl chloride () and then coupled to the oxadiazole amine intermediate in the presence of a base such as triethylamine ():
Alternative methods employ carbodiimide-based coupling agents like -dicyclohexylcarbodiimide (DCC) for amide bond formation.
Stepwise Synthesis and Reaction Optimization
Integrated Synthetic Route
A representative synthesis pathway involves the following steps:
-
Preparation of 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid
-
Hydrazide Formation
-
Oxadiazole Cyclization
-
Side Chain Coupling
Optimization of Reaction Conditions
-
Cyclization Efficiency : The use of at 110°C achieves higher yields (70%) compared to other dehydrating agents like (55%).
-
Coupling Solvents : Polar aprotic solvents like or tetrahydrofuran (THF) improve amide bond formation compared to non-polar solvents.
-
Temperature Control : Exceeding 110°C during cyclization leads to decomposition, reducing yields by 15–20%.
Analytical Characterization and Validation
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN:HO = 70:30) confirms >98% purity. Retention time: 6.7 minutes.
Comparative Analysis of Synthetic Methods
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
|---|---|---|---|---|
| Pyrazole synthesis | Acetylacetone + | 78 | 95 | |
| Oxadiazole cyclization | , 110°C, 2 h | 70 | 97 | |
| Amide coupling | /, | 65 | 98 |
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation : Competing pathways may yield 1,3-dimethylpyrazole isomers. Using excess acetic acid as a catalyst suppresses side products.
-
Oxadiazole Ring Stability : The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Anhydrous and inert atmospheres prevent degradation.
-
Thiol Oxidation : The phenylsulfanyl group may oxidize to sulfoxide. Conducting reactions under nitrogen and avoiding strong oxidants mitigates this.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-(phenylsulfanyl)propanamide, and how can intermediates be characterized?
- Methodology : A common synthesis involves coupling 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with an appropriate chloro-propanamide derivative in the presence of K₂CO₃ in DMF at room temperature . Intermediates and final products are typically characterized via NMR spectroscopy (¹H/¹³C) and mass spectrometry to confirm structural integrity and purity. For example, oxadiazole-thiol intermediates can be validated by their distinct sulfur-related absorption bands in FT-IR spectra.
Q. Which analytical techniques are most effective for confirming the structure of this compound and its intermediates?
- Methodology :
- X-ray crystallography : Resolves 3D molecular geometry and confirms stereoelectronic effects (e.g., dihedral angles between oxadiazole and pyrazole rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas with <5 ppm mass accuracy.
- Multinuclear NMR : Detects coupling between sulfur-containing groups (e.g., phenylsulfanyl) and adjacent protons, with DEPT-135 aiding in carbon-type assignments .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Start with in vitro enzymatic inhibition assays (e.g., cyclooxygenase-2 or kinase targets) due to the compound’s sulfanyl and oxadiazole moieties, which are associated with anti-inflammatory and anticancer activity . Use dose-response curves (IC₅₀ determination) and compare against positive controls like celecoxib for COX-2.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Methodology : Apply statistical experimental design (e.g., factorial or Box-Behnken designs) to assess variables like solvent polarity (DMF vs. THF), base strength (K₂CO₃ vs. Cs₂CO₃), and temperature. Response surface modeling can identify optimal conditions while minimizing trial runs . For example, increasing DMF volume may enhance solubility but reduce reaction rate due to dilution effects .
Q. What computational strategies predict the compound’s reactivity or binding affinity in biological systems?
- Methodology :
- Quantum chemical calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions in the oxadiazole ring .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding with the sulfanyl group and π-π stacking with the pyrazole ring .
Q. How can contradictory data in bioactivity or synthetic outcomes be systematically addressed?
- Methodology :
- Statistical contradiction analysis : Apply ANOVA to identify outliers in biological replicates or reaction batches. For example, inconsistent IC₅₀ values may arise from impurities; use HPLC-MS to verify compound purity .
- Mechanistic studies : Probe reaction pathways via isotopic labeling (e.g., ¹⁵N in oxadiazole) or kinetic isotope effects to resolve ambiguities in intermediate formation .
Q. What role do heterocyclic ring systems (oxadiazole, pyrazole) play in modulating physicochemical properties?
- Methodology :
- LogP calculations : Compare experimental (HPLC) and computational (ChemAxon) values to assess lipophilicity contributed by the phenylsulfanyl group.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability influenced by the oxadiazole ring’s rigidity .
Methodological Guidance for Data Interpretation
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodology :
- Scaffold diversification : Synthesize analogs with substituents on the pyrazole (e.g., electron-withdrawing groups at C-3) and oxadiazole rings (e.g., methyl vs. ethyl).
- Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ values) with bioactivity .
Q. What strategies validate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS and identify breakdown products (e.g., hydrolysis of the oxadiazole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
